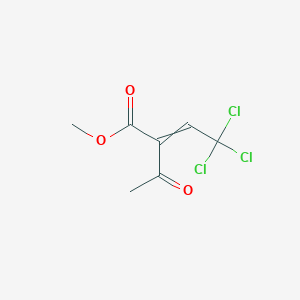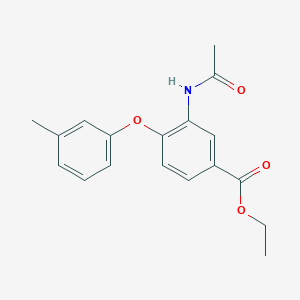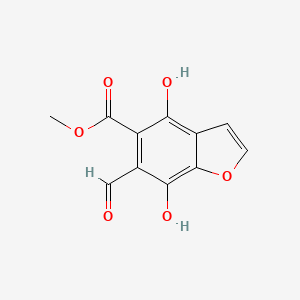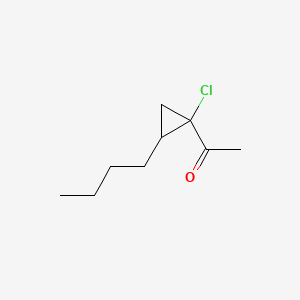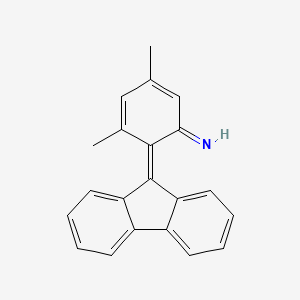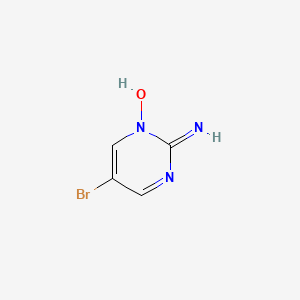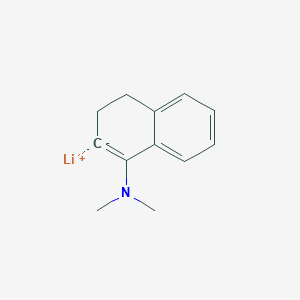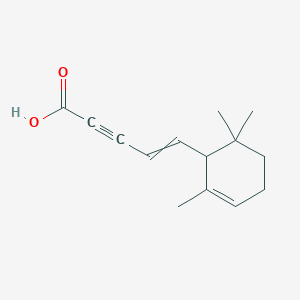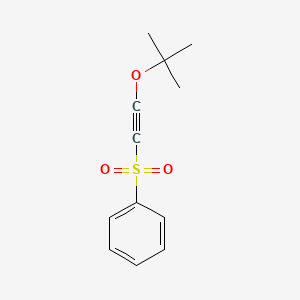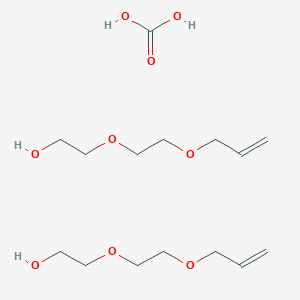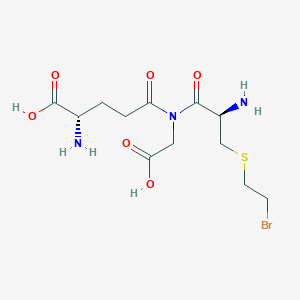
Glycine, L-gamma-glutamyl-S-(2-bromoethyl)-L-cysteinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, L-gamma-glutamyl-S-(2-bromoethyl)-L-cysteinyl- is a complex organic compound that belongs to the class of peptides. This compound is characterized by the presence of glycine, gamma-glutamyl, and cysteinyl residues, along with a bromoethyl group. Such compounds are often studied for their potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-gamma-glutamyl-S-(2-bromoethyl)-L-cysteinyl- typically involves peptide coupling reactions. The process may include the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling Reactions: Amino acids are coupled using reagents like carbodiimides (e.g., DCC) or other coupling agents.
Introduction of the Bromoethyl Group:
Deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods
Industrial production may involve automated peptide synthesizers and large-scale reactors. The process is optimized for yield, purity, and cost-effectiveness, often using solid-phase peptide synthesis (SPPS) techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cysteinyl residue.
Reduction: Reduction reactions can occur, especially if disulfide bonds are present.
Substitution: The bromoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Nucleophiles: Thiols, amines, or other nucleophilic species.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may lead to the formation of disulfide bonds, while substitution reactions may yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Peptides: Used as a building block in the synthesis of more complex peptides and proteins.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of peptide coupling and substitution reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Protein Interactions: Studied for its interactions with proteins and other biomolecules.
Medicine
Drug Development: Investigated for potential therapeutic applications, including as a drug candidate or a lead compound.
Biomarker Discovery: May serve as a biomarker for certain diseases or conditions.
Industry
Biotechnology: Used in the development of biotechnological products and processes.
Pharmaceutical Manufacturing: Employed in the production of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of Glycine, L-gamma-glutamyl-S-(2-bromoethyl)-L-cysteinyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The bromoethyl group can participate in covalent bonding with nucleophilic sites, leading to inhibition or modification of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine, L-gamma-glutamyl-L-cysteinyl-: Lacks the bromoethyl group.
Glycine, L-gamma-glutamyl-S-(2-chloroethyl)-L-cysteinyl-: Contains a chloroethyl group instead of a bromoethyl group.
Uniqueness
The presence of the bromoethyl group in Glycine, L-gamma-glutamyl-S-(2-bromoethyl)-L-cysteinyl- imparts unique chemical reactivity and potential biological activity. This makes it distinct from similar compounds and may lead to specific applications in research and industry.
Eigenschaften
CAS-Nummer |
81907-45-1 |
|---|---|
Molekularformel |
C12H20BrN3O6S |
Molekulargewicht |
414.28 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-2-amino-3-(2-bromoethylsulfanyl)propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H20BrN3O6S/c13-3-4-23-6-8(15)11(20)16(5-10(18)19)9(17)2-1-7(14)12(21)22/h7-8H,1-6,14-15H2,(H,18,19)(H,21,22)/t7-,8-/m0/s1 |
InChI-Schlüssel |
KEOKMJIVQKFVCX-YUMQZZPRSA-N |
Isomerische SMILES |
C(CC(=O)N(CC(=O)O)C(=O)[C@H](CSCCBr)N)[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CC(=O)N(CC(=O)O)C(=O)C(CSCCBr)N)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




